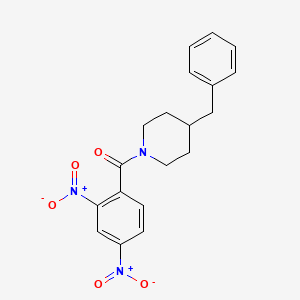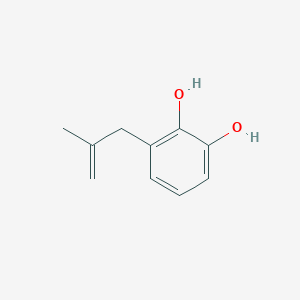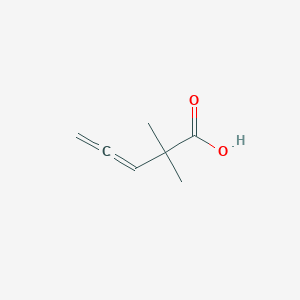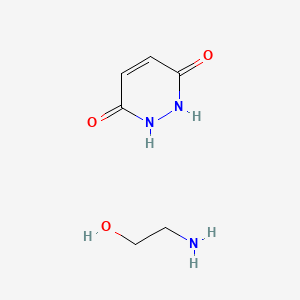
(4-Benzyl-piperidin-1-yl)-(2,4-dinitro-phenyl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzyl-piperidin-1-yl)-(2,4-dinitro-phenyl)-methanone is a complex organic compound characterized by its unique structure, which includes a benzyl group attached to a piperidine ring and a dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-piperidin-1-yl)-(2,4-dinitro-phenyl)-methanone typically involves a multi-step process. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The final step involves the attachment of the dinitrophenyl group under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4-Benzyl-piperidin-1-yl)-(2,4-dinitro-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the nitro groups, leading to the formation of amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(4-Benzyl-piperidin-1-yl)-(2,4-dinitro-phenyl)-methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for pharmaceuticals.
Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Benzyl-piperidin-1-yl)-(2,4-dinitro-phenyl)-methanone exerts its effects involves its interaction with specific molecular targets. The benzyl and piperidine groups can bind to receptors or enzymes, modulating their activity. The dinitrophenyl group may participate in redox reactions, influencing cellular processes. Detailed studies are required to fully elucidate the pathways involved.
Comparison with Similar Compounds
Similar Compounds
(4-Benzyl-piperidin-1-yl)-(2,4-dinitro-phenyl)-methanone: shares similarities with other piperidine derivatives and dinitrophenyl compounds.
(4-Benzyl-piperidin-1-yl)-(2,4-dinitro-phenyl)-methanol: A related compound with a hydroxyl group instead of a carbonyl group.
(4-Benzyl-piperidin-1-yl)-(2,4-dinitro-phenyl)-ethanone: A similar compound with an ethyl group replacing the methylene group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
6392-43-4 |
|---|---|
Molecular Formula |
C19H19N3O5 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2,4-dinitrophenyl)methanone |
InChI |
InChI=1S/C19H19N3O5/c23-19(17-7-6-16(21(24)25)13-18(17)22(26)27)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 |
InChI Key |
WSGNOCJRWXQPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151825.png)
![tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)](/img/structure/B14151828.png)



![N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14151850.png)
![N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B14151854.png)

![Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate](/img/structure/B14151862.png)
